molecular formula C18H12Cl2N4O4S B8793882 (Z)-4EGI-1

(Z)-4EGI-1

Cat. No.: B8793882
M. Wt: 451.3 g/mol
InChI Key: KFRKRECSIYXARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4EGI-1 is a useful research compound. Its molecular formula is C18H12Cl2N4O4S and its molecular weight is 451.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12Cl2N4O4S

Molecular Weight

451.3 g/mol

IUPAC Name

2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid

InChI

InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)

InChI Key

KFRKRECSIYXARE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Z)-4EGI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4EGI-1 is a potent and specific inhibitor of the eIF4E/eIF4G protein-protein interaction, a critical node in cap-dependent translation initiation that is frequently dysregulated in cancer. As the Z-isomer of the more broadly studied 4EGI-1, this compound has garnered significant interest for its potential as a targeted therapeutic agent. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, starting from readily available materials. Detailed experimental protocols for the preparation of key intermediates and the final condensation and purification steps are presented. Quantitative data, including reaction yields and spectroscopic characterization, are summarized for clarity. Furthermore, this guide includes diagrammatic representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the process.

Introduction

The eukaryotic translation initiation factor 4F (eIF4F) complex plays a pivotal role in the regulation of protein synthesis. A key interaction within this complex is the binding of eIF4E to eIF4G, which is essential for the recruitment of the translational machinery to the 5' cap of messenger RNA (mRNA). In many forms of cancer, the eIF4E/eIF4G axis is hyperactivated, leading to the preferential translation of oncogenic proteins. This compound, with the chemical name (Z)-2-(2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)-3-(2-nitrophenyl)propanoic acid, has emerged as a valuable tool for studying the biological consequences of inhibiting this interaction and as a lead compound for the development of novel anticancer therapeutics.[1][2] This guide details the synthetic route to obtain this compound for research and development purposes.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a convergent approach, involving the preparation of two key intermediates followed by their condensation and subsequent isomer purification. The overall synthetic strategy is depicted below.

Synthesis_Pathway cluster_0 Hantzsch Thiazole Synthesis cluster_1 Aldol Condensation SM1 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one INT1 2-Hydrazinyl-4-(3,4-dichlorophenyl)thiazole SM1->INT1 SM2 Thiosemicarbazide SM2->INT1 SM3 2-Nitrobenzaldehyde INT2 3-(2-Nitrophenyl)-2-oxopropanoic acid SM3->INT2 SM4 Pyruvic acid SM4->INT2 FP (E/Z)-4EGI-1 Mixture INT1->FP Condensation INT2->FP Z_isomer This compound FP->Z_isomer Purification Hantzsch_Synthesis reactant1 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one product 2-Hydrazinyl-4-(3,4-dichlorophenyl)thiazole reactant1->product reactant2 Thiosemicarbazide reactant2->product solvent Ethanol solvent->product condition Reflux condition->product workup Cooling, Filtration, Washing product->workup Final_Step intermediate1 2-Hydrazinyl-4-(3,4-dichlorophenyl)thiazole mixture (E/Z)-4EGI-1 Mixture intermediate1->mixture intermediate2 3-(2-Nitrophenyl)-2-oxopropanoic acid intermediate2->mixture solvent Ethanol/Acetic Acid solvent->mixture condition Reflux condition->mixture purification Reverse-Phase HPLC mixture->purification product This compound purification->product Signaling_Pathway eIF4E eIF4E eIF4F eIF4F Complex eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F eIF4A eIF4A eIF4A->eIF4F mRNA mRNA mRNA->eIF4F translation Translation of Oncogenic Proteins eIF4F->translation Z4EGI1 This compound Z4EGI1->inhibition inhibition->eIF4F Inhibition

References

(Z)-4EGI-1: A Technical Guide to the Core Intellectual Property and Scientific Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding (Z)-4EGI-1, a potent small molecule inhibitor of the eIF4E/eIF4G protein-protein interaction. This document details the core patents, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound

This compound is a selective inhibitor of cap-dependent translation initiation, a fundamental process in protein synthesis that is frequently dysregulated in cancer and other diseases. It disrupts the formation of the eIF4F complex by binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby preventing its interaction with the scaffolding protein eIF4G. This inhibition leads to the suppression of the translation of key oncogenic proteins, such as c-Myc and Cyclin D1, and has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines and preclinical models.

Patent and Intellectual Property Landscape

The core intellectual property surrounding 4EGI-1 and its analogs is primarily covered by a patent family originating from research conducted at Harvard Medical School.

Key Patent:

  • United States Patent US9409901B2: Titled "Compositions and methods for treating or preventing diseases or disorders associated with misregulated eIF4E," this patent broadly claims compounds that inhibit the eIF4E/eIF4G interaction, including structures related to 4EGI-1.[1]

    • Assignee: Bantam Pharmaceutical LLC

    • Inventors: Gerhard Wagner, Michael Chorev, et al.

    • Legal Status: Expired - Fee Related

International Filings:

An international patent application, WO2020051424A1, titled "Eif4e inhibitors and uses thereof," further expands the intellectual property landscape for eIF4E inhibitors, indicating ongoing efforts to develop novel chemical entities targeting this critical node in translation initiation.

Patent Claims Analysis:

The claims within US9409901B2 are extensive, covering a wide range of substituted thiazole derivatives and their use in treating hyperproliferative disorders, neurodegenerative diseases, and autism. The independent claims are directed to the chemical structures of the compounds, pharmaceutical compositions containing them, and methods of treatment using these compounds. The breadth of these claims provides significant intellectual property protection for the core 4EGI-1 scaffold and its therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs from various in vitro and cellular assays.

Table 1: Binding Affinity and Inhibitory Concentrations of 4EGI-1 and Analogs

CompoundAssay TypeTargetKd (μM)IC50 (μM)Reference
This compound Fluorescence PolarizationeIF4E25-[2]
This compound Cell Growth InhibitionA549 Lung Cancer Cells-~6
4EGI-1 Cell Growth InhibitionSKBR-3, MCF-7, MDA-MB-231 Breast Cancer Cells-~30[2]
4EGI-1 Cell Growth InhibitionNon-CSCs (Cancer Stem Cells)-~22[2]
4EGI-1 Analogs Fluorescence PolarizationeIF4E-1.2 - 12.8

Table 2: In Vivo Efficacy of 4EGI-1

Animal ModelTreatmentOutcomeReference
Breast Cancer Stem Cell Xenograft75 mg/kg, i.p.Inhibition of tumor growth and angiogenesis[2]
U87 Glioma Xenograft75 mg/kg, i.p.Reduction in tumor volume and weight[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction

This assay is used to quantify the inhibitory effect of compounds on the eIF4E/eIF4G protein-protein interaction.

Materials:

  • Recombinant human eIF4E protein

  • Fluorescein-labeled peptide derived from eIF4G (e.g., 5-FAM-KYTYDELFQLK)

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound or other test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Assay Mix Preparation: Prepare a master mix containing the eIF4E protein and the fluorescein-labeled eIF4G peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM eIF4E and 10 nM peptide.

  • Plate Setup:

    • Add 10 µL of the diluted compound solution to the wells of the 384-well plate.

    • Add 10 µL of the assay mix to each well.

    • For control wells, add 10 µL of Assay Buffer with DMSO (for 0% inhibition) and 10 µL of a known potent inhibitor or a high concentration of the test compound (for 100% inhibition).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is used to determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.[3][4][5][6][7]

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle control wells (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

7-Methyl GTP (m7GTP) Pull-Down Assay for eIF4F Complex Formation

This assay is used to assess the ability of this compound to disrupt the eIF4F complex in cell lysates.[8][9][10]

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors

  • 7-methyl GTP-Sepharose beads

  • Wash Buffer: Lysis Buffer with reduced NP-40 (e.g., 0.1%)

  • SDS-PAGE loading buffer

  • Antibodies against eIF4E, eIF4G, and 4E-BP1

Procedure:

  • Cell Lysis: Lyse the treated cells in Lysis Buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Bead Incubation: Incubate the cell lysates with 7-methyl GTP-Sepharose beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against eIF4E, eIF4G, and 4E-BP1.

  • Analysis: Visualize the protein bands using an appropriate secondary antibody and chemiluminescence detection. A decrease in the amount of eIF4G pulled down with eIF4E in the presence of this compound indicates disruption of the eIF4F complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.

eIF4F_Signaling_Pathway cluster_upstream Upstream Signaling cluster_translation_initiation Translation Initiation Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits p-4E-BP1 p-4E-BP1 (inactive) mTORC1->p-4E-BP1 phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E phosphorylates 4E-BP1->eIF4E sequesters eIF4F_Complex eIF4F Complex (eIF4E-eIF4G-eIF4A) eIF4E->eIF4F_Complex eIF4G eIF4G eIF4G->eIF4F_Complex eIF4A eIF4A eIF4A->eIF4F_Complex Cap-Dependent_Translation Cap-Dependent Translation eIF4F_Complex->Cap-Dependent_Translation initiates Z-4EGI-1 This compound Z-4EGI-1->eIF4E inhibits binding to eIF4G

Caption: The eIF4F signaling pathway and the inhibitory mechanism of this compound.

FP_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of this compound Start->Compound_Dilution Plate_Loading Add compound dilutions and assay mix to 384-well plate Compound_Dilution->Plate_Loading Assay_Mix Prepare assay mix with eIF4E and fluorescent eIF4G peptide Assay_Mix->Plate_Loading Incubation Incubate at room temperature (30-60 min) Plate_Loading->Incubation Measurement Measure fluorescence polarization Incubation->Measurement Data_Analysis Calculate % inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Fluorescence Polarization (FP) assay.

SRB_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate and incubate for 24h Start->Cell_Seeding Compound_Treatment Treat cells with this compound serial dilutions Cell_Seeding->Compound_Treatment Incubation Incubate for 72-96h Compound_Treatment->Incubation Fixation Fix cells with cold TCA Incubation->Fixation Washing_1 Wash with water and air dry Fixation->Washing_1 Staining Stain with SRB solution Washing_1->Staining Washing_2 Wash with acetic acid and air dry Staining->Washing_2 Solubilization Solubilize bound dye with Tris base Washing_2->Solubilization Measurement Read absorbance at 510 nm Solubilization->Measurement Data_Analysis Calculate % growth inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Conclusion

This compound represents a significant tool for both basic research and as a lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, coupled with a solid intellectual property foundation, makes it an attractive starting point for drug discovery programs targeting the dysregulation of protein synthesis in disease. This guide provides a comprehensive resource for researchers and drug development professionals to understand the key technical and intellectual property aspects of this compound, facilitating further investigation and development in this promising area.

References

(Z)-4EGI-1: An In-Depth Technical Guide on Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of (Z)-4EGI-1, a potent inhibitor of the eIF4E/eIF4G protein-protein interaction. Understanding the stability of this compound is critical for its application in research and potential therapeutic development. This document outlines its intrinsic stability, potential degradation pathways under various stress conditions, and proposed methodologies for its analysis.

Core Stability Profile

This compound, with the IUPAC name α-[2-[4-(3,4-Dichlorophenyl)-2-thiazolyl]hydrazinylidene]-2-nitro-benzenepropanoic acid, is the more thermodynamically stable isomer compared to its (E) counterpart. This enhanced stability is attributed to the formation of an intramolecular six-membered hydrogen-bonded ring in the (Z)-isomer.[1][2]

Storage and Handling:

  • Solid State: this compound is stable as a solid for several months when stored at 4°C.[1][2] For long-term storage, temperatures of -20°C to -80°C are recommended to minimize any potential degradation. Stock solutions can be stored at -80°C for up to two years and at -20°C for one year.

  • In Solution: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. It is soluble in DMSO.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate. While specific public data on forced degradation of this compound is limited, this section outlines recommended experimental protocols based on general guidelines for small molecules and compounds containing similar functional groups. The goal of these studies is to achieve 5-20% degradation to ensure that the degradation products are representative of those that could form under long-term storage conditions.

Experimental Protocols

Table 1: Proposed Protocols for Forced Degradation Studies of this compound

Stress ConditionProposed Protocol
Acid Hydrolysis - Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M to 1 M HCl. - Incubate at room temperature and at an elevated temperature (e.g., 50-70°C). - Monitor degradation at various time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours). - Neutralize samples with an equivalent amount of NaOH before analysis.
Base Hydrolysis - Prepare a 1 mg/mL solution of this compound in a suitable co-solvent and dilute with 0.1 M to 1 M NaOH. - Incubate at room temperature and at an elevated temperature (e.g., 50-70°C). - Monitor degradation at various time points. - Neutralize samples with an equivalent amount of HCl before analysis.
Oxidative Degradation - Prepare a 1 mg/mL solution of this compound in a suitable solvent. - Add hydrogen peroxide to a final concentration of 0.1% to 3%. - Incubate at room temperature for up to 7 days, protected from light. - Monitor degradation at various time points.
Thermal Degradation - Store solid this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control. - Prepare solutions of this compound (1 mg/mL) in a suitable solvent and incubate at elevated temperatures. - Monitor degradation at various time points.
Photostability - Expose solid this compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. - A control sample should be protected from light with aluminum foil. - Analyze samples after exposure.
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

Table 2: Proposed Stability-Indicating RP-HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV-Vis scan)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Predicted Degradation Profile

Based on the chemical structure of this compound, several functional groups are susceptible to degradation under stress conditions.

Table 3: Predicted Degradation Pathways and Potential Products of this compound

Stress ConditionPotential Degradation PathwayPredicted Degradation Products
Acid/Base Hydrolysis - Hydrolysis of the hydrazone bond. - Hydrolysis of the carboxylic acid to other derivatives (e.g., decarboxylation under harsh conditions).- 4-(3,4-dichlorophenyl)thiazol-2-amine and 2-nitro-α-oxobenzenepropanoic acid. - Decarboxylated derivatives.
Oxidative Degradation - Oxidation of the thiazole ring (e.g., N-oxidation, S-oxidation). - Oxidation of the hydrazone moiety. - Degradation of the nitroaromatic ring.- this compound N-oxide or S-oxide. - Products of hydrazone cleavage. - Phenolic compounds from nitro group reduction and subsequent oxidation.
Thermal Degradation - Isomerization from (Z) to (E) form. - Decarboxylation. - General decomposition at higher temperatures.- (E)-4EGI-1. - Decarboxylated this compound.
Photodegradation - Isomerization around the C=N bond. - Photoreduction of the nitro group to a nitroso or amino group. - Photocyclization reactions involving the nitro group and adjacent substituents.- (E)-4EGI-1. - Compounds with a reduced nitro group. - Cyclic degradation products.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in the mTOR/eIF4F Signaling Pathway

This compound inhibits cap-dependent translation by disrupting the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G. This interaction is a critical step in the assembly of the eIF4F complex, which is essential for the recruitment of ribosomes to mRNA. The eIF4F complex formation is regulated by the mTOR signaling pathway.

mTOR_eIF4F_Signaling_Pathway GrowthFactors Growth Factors, Mitogens PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway GrowthFactors->PI3K_AKT_mTOR mTORC1 mTORC1 PI3K_AKT_mTOR->mTORC1 4E-BP1_P p-4E-BP1 (Inactive) mTORC1->4E-BP1_P phosphorylates 4E-BP1 4E-BP1 (Active) mTORC1->4E-BP1 phosphorylates eIF4E eIF4E 4E-BP1_P->eIF4E 4E-BP1->eIF4E sequesters eIF4G eIF4G eIF4E->eIF4G eIF4F eIF4F Complex (eIF4E-eIF4G) eIF4E->eIF4F eIF4G->eIF4F Translation Cap-Dependent Translation eIF4F->Translation Z4EGI1 This compound Z4EGI1->eIF4E binds to Z4EGI1->eIF4E inhibits interaction

Caption: mTOR/eIF4F signaling and this compound's inhibitory action.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Time-Point Sampling stress->sampling analysis Stability-Indicating RP-HPLC Analysis sampling->analysis data Data Acquisition (Chromatograms) analysis->data quant Quantification of this compound and Degradation Products data->quant characterization Characterization of Degradants (LC-MS, NMR) quant->characterization report Stability Profile and Degradation Pathway Report quant->report characterization->report

Caption: Workflow for this compound forced degradation studies.

Conclusion

This compound demonstrates reasonable stability in its solid form, particularly when stored under refrigerated conditions. However, its stability in solution is subject to degradation under various stress conditions, most notably through hydrolysis of the hydrazone bond and potential photodecomposition. The provided protocols and predicted degradation pathways offer a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies. A thorough understanding of the stability and degradation profile of this compound is paramount for ensuring the reliability of experimental data and for advancing its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for (Z)-4EGI-1 in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-4EGI-1 is a potent, cell-permeable small molecule inhibitor of the eIF4E/eIF4G protein-protein interaction, a critical step in the initiation of cap-dependent translation. By disrupting the formation of the eIF4F complex, this compound selectively inhibits the translation of oncogenic proteins, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its efficacy in preclinical in vivo models, particularly xenografts, makes it a valuable tool for cancer research and drug development. These application notes provide a detailed experimental design for an in vivo xenograft study to evaluate the anti-tumor activity of this compound.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes quantitative data from preclinical xenograft studies using this compound. This data can serve as a reference for experimental design.

Cancer TypeCell LineAnimal ModelThis compound DosageAdministration RouteKey FindingsReference
Breast CancerBreast Cancer Stem CellsNot Specified75 mg/kgIntraperitoneal (i.p.)Inhibition of tumor growth and angiogenesis.
GliomaU87Not Specified75 mg/kgIntraperitoneal (i.p.)Inhibition of tumor volume and weight.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

G cluster_0 Cap-Dependent Translation Initiation cluster_1 Inhibition by this compound eIF4E eIF4E eIF4F eIF4F Complex eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F eIF4A eIF4A eIF4A->eIF4F Ribosome 43S Pre-initiation Complex eIF4F->Ribosome recruits mRNA 5' Cap mRNA mRNA->eIF4F binds Protein Oncogenic Protein Synthesis (e.g., c-Myc, Cyclin D1) Ribosome->Protein translates Z4EGI1 This compound Z4EGI1->eIF4E binds to Z4EGI1->eIF4G blocks interaction

Caption: Mechanism of this compound in inhibiting cap-dependent translation.

In Vivo Xenograft Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Xenograft Establishment cluster_2 Treatment Phase cluster_3 Endpoint Analysis A 1. Cell Culture (e.g., U87 or MDA-MB-231) B 2. Cell Harvest & Counting A->B C 3. Cell Suspension Preparation (e.g., in Matrigel/PBS) B->C D 4. Subcutaneous Injection into Immunodeficient Mice C->D E 5. Tumor Growth Monitoring (Caliper Measurements) D->E F 6. Randomization into Groups (Vehicle vs. This compound) E->F G 7. Drug Administration (e.g., 75 mg/kg, i.p.) F->G H 8. Continued Monitoring (Tumor Volume, Body Weight, Health) G->H I 9. Euthanasia at Endpoint (e.g., Tumor Volume Limit) H->I J 10. Tumor Excision & Measurement I->J K 11. Tissue Processing (Histology, Western Blot, etc.) J->K

Application Notes and Protocols: (Z)-4EGI-1 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4EGI-1 is a small molecule inhibitor that disrupts the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, a critical step in the initiation of cap-dependent translation.[1][2] The eIF4F complex, of which eIF4E and eIF4G are key components, is frequently deregulated in cancer, leading to the preferential translation of oncogenic proteins that promote cell growth, proliferation, and survival.[3] Inhibition of this complex has emerged as a promising strategy in cancer therapy.[3] Overexpression of eIF4E has been linked to resistance to conventional chemotherapy agents.[4] Consequently, combining this compound with standard chemotherapy presents a rational approach to enhance anti-tumor efficacy and overcome drug resistance.

These application notes provide a summary of the preclinical rationale and methodologies for investigating the synergistic potential of this compound in combination with doxorubicin, cisplatin, and paclitaxel.

Mechanism of Action and Rationale for Combination Therapy

This compound acts as a competitive inhibitor of the eIF4E/eIF4G interaction, thereby preventing the assembly of the eIF4F translation initiation complex.[1] This selectively inhibits the translation of mRNAs with complex 5' untranslated regions, which often encode for proteins critical for cancer cell survival and proliferation, such as cyclins, c-Myc, and Bcl-2.[5] By downregulating these key survival proteins, this compound can induce apoptosis and inhibit tumor growth.[6][7]

Chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel induce DNA damage and mitotic arrest, ultimately leading to apoptosis. However, cancer cells can develop resistance to these agents through various mechanisms, including the upregulation of anti-apoptotic and pro-survival proteins. By inhibiting the synthesis of these very proteins, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy, leading to a synergistic anti-tumor response.[8] Preclinical studies have shown that the inhibition of eIF4E can enhance the chemosensitivity of cancer cells to cisplatin, doxorubicin (adriamycin), and paclitaxel.[8]

Signaling Pathways and Experimental Workflow

The interplay between this compound and chemotherapy agents can be visualized through the following signaling pathway and experimental workflow diagrams.

cluster_0 Chemotherapy Agents (Doxorubicin, Cisplatin, Paclitaxel) cluster_1 This compound cluster_2 Cellular Processes chemo Doxorubicin / Cisplatin / Paclitaxel DNA_damage DNA Damage / Mitotic Stress chemo->DNA_damage Z4EGI1 This compound eIF4F eIF4F Complex (eIF4E-eIF4G) Z4EGI1->eIF4F Inhibits Apoptosis Apoptosis DNA_damage->Apoptosis Oncogene_Translation Translation of Oncogenic Proteins (e.g., c-Myc, Cyclin D1, Bcl-2) eIF4F->Oncogene_Translation Oncogene_Translation->Apoptosis Inhibits

Figure 1: Simplified signaling pathway of this compound and chemotherapy.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_culture Cancer Cell Lines dose_response Dose-Response Assays (Single Agents) cell_culture->dose_response combination_studies Combination Studies (CI Calculation) dose_response->combination_studies mechanism_assays Mechanism of Action Assays (Apoptosis, Western Blot) combination_studies->mechanism_assays xenograft Xenograft Model Establishment mechanism_assays->xenograft Promising Results treatment Treatment with Single Agents and Combinations xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement ex_vivo_analysis Ex Vivo Analysis (IHC, Western Blot) tumor_measurement->ex_vivo_analysis

Figure 2: Experimental workflow for evaluating combination therapy.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies evaluating the combination of eIF4E/eIF4G inhibitors with chemotherapy agents. Note that specific values for this compound may vary and should be determined experimentally.

Table 1: In Vitro Cytotoxicity (IC50) of Single Agents

Cell LineCompoundIC50 (µM)Reference
MDA-MB-231 (Breast)This compound~30[9]
A549 (Lung)This compound~40[10]
HNE1 (Nasopharyngeal)This compoundVaries (see original data)[11]
A549 (Lung)Cisplatin7.49 (48h)[8]
MCF-7 (Breast)Doxorubicin0.69[12]
A549 (Lung)PaclitaxelVaries (see original data)[13]

Table 2: Combination Index (CI) for this compound and Chemotherapy

No direct CI values for this compound with doxorubicin, cisplatin, or paclitaxel were found in the reviewed literature. The following is a representative table based on the synergistic effects observed with an Akt inhibitor, MK2206. A CI value < 1 indicates synergy.

Cell LineCombinationCI Value (at Fa 0.5)InterpretationReference
MCF-7 (Breast)This compound + MK2206 (0.1 µM)< 1.0Synergism[14]

Experimental Protocols

In Vitro Studies

1. Cell Culture

  • Cell Lines: Select appropriate cancer cell lines (e.g., breast, lung, ovarian cancer cell lines).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Dose-Response Assays (Single Agents)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound, doxorubicin, cisplatin, and paclitaxel individually.

  • Method (MTT Assay):

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of each drug for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

3. Combination Studies and Synergy Analysis

  • Objective: To evaluate the synergistic, additive, or antagonistic effects of combining this compound with each chemotherapy agent.

  • Method (Combination Index - CI):

    • Based on the IC50 values, design a matrix of drug concentrations for the combination treatment. A constant ratio design based on the IC50 ratio is often used.

    • Treat cells with single agents and combinations for 48-72 hours.

    • Perform an MTT assay as described above.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]

4. Apoptosis Assays

  • Objective: To determine if the combination treatment induces a higher rate of apoptosis compared to single agents.

  • Method (TUNEL Assay):

    • Grow cells on coverslips and treat with this compound, chemotherapy agent, or the combination for 24-48 hours.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[15]

    • Perform the TUNEL staining according to the manufacturer's protocol, which involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs using the TdT enzyme.[15][16][17]

    • Counterstain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

  • Method (Western Blot for Apoptosis Markers):

    • Treat cells as described for the TUNEL assay.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, Bax, and Bcl-2. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.

In Vivo Studies

1. Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Method:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups: Vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.

    • Administer the drugs via an appropriate route (e.g., intraperitoneal injection for this compound and chemotherapy agents). Dosing and schedule should be optimized in pilot studies.

    • Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

2. Ex Vivo Analysis

  • Objective: To analyze the molecular changes in the tumors following treatment.

  • Method (Immunohistochemistry - IHC):

    • Fix the tumor tissues in formalin and embed in paraffin.

    • Prepare tissue sections and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).

    • Quantify the staining to assess the effects of the treatments on cell proliferation and apoptosis within the tumor.

  • Method (Western Blot):

    • Homogenize a portion of the tumor tissue to extract proteins.

    • Perform Western blot analysis as described for the in vitro studies to assess the levels of key proteins in the eIF4F and apoptotic pathways.

Conclusion

The combination of this compound with conventional chemotherapy agents holds significant promise for improving cancer treatment outcomes. The provided application notes and protocols offer a framework for researchers to systematically evaluate the synergistic potential of these combinations in both in vitro and in vivo settings. Such preclinical investigations are essential for guiding the clinical development of novel, more effective cancer therapies.

References

Troubleshooting & Optimization

selecting appropriate negative controls for (Z)-4EGI-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using (Z)-4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction. Proper experimental design, including the use of appropriate negative controls, is critical for interpreting results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G. This interaction is a critical step in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation. By preventing the binding of eIF4G to eIF4E, this compound effectively inhibits the translation of many mRNAs, particularly those that are highly dependent on the eIF4F complex, such as oncogenic proteins.

eIF4F_Inhibition cluster_translation Cap-Dependent Translation Initiation eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G Binds to form eIF4F complex eIF4A eIF4A eIF4G->eIF4A mRNA 5' Cap-mRNA mRNA->eIF4E Binds to Z_4EGI1 This compound (Active Inhibitor) Z_4EGI1->eIF4E E_4EGI1 (E)-4EGI-1 (Negative Control)

Figure 1: Mechanism of this compound Action.

Q2: Why is a negative control necessary for this compound experiments?

A negative control is essential to ensure that the observed biological effects are due to the specific inhibition of the eIF4E/eIF4G interaction and not from off-target effects or non-specific toxicity of the chemical compound. An ideal negative control should be structurally similar to this compound but inactive against the intended target. This helps to differentiate specific, mechanism-based outcomes from artifacts.

Q3: What is the recommended negative control for this compound?

The recommended negative control for this compound is its geometric isomer, (E)-4EGI-1 . This compound and (E)-4EGI-1 are stereoisomers that differ in the configuration around the C=N double bond of the hydrazone group. While the (Z)-isomer is active in disrupting the eIF4E/eIF4G interaction, the (E)-isomer is reported to be significantly less active or inactive.[1] This structural similarity makes (E)-4EGI-1 an excellent tool to control for off-target effects that are independent of eIF4E/eIF4G inhibition.

Key Negative Control Compound

CompoundStructureActivityRecommended Use
This compound Active IsomerPotent inhibitor of eIF4E/eIF4G interaction.Experimental treatment
(E)-4EGI-1 Inactive IsomerSignificantly reduced or no inhibitory activity against eIF4E/eIF4G.Negative control

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High background signal or unexpected cell death in both this compound and control groups. 1. Solvent (e.g., DMSO) toxicity. 2. Non-specific toxicity of the compound scaffold. 3. Sub-optimal compound concentration.1. Perform a solvent toxicity titration curve to determine the maximum tolerated concentration. 2. Use (E)-4EGI-1 as the negative control to account for scaffold-specific effects. 3. Perform a dose-response curve for both this compound and (E)-4EGI-1 to identify a specific activity window.
No significant difference between this compound and (E)-4EGI-1 treated cells. 1. The observed phenotype is an off-target effect. 2. The concentration of this compound is too low to be effective. 3. The experimental readout is not sensitive to changes in cap-dependent translation.1. Conclude that the observed effect is likely independent of eIF4E/eIF4G inhibition. 2. Increase the concentration of this compound, ensuring it remains within a non-toxic range. 3. Use a more direct measure of target engagement, such as a Western blot for downstream proteins known to be sensitive to translation inhibition (e.g., Cyclin D1, c-Myc).
Variability in results between experiments. 1. Inconsistent compound purity or isomer ratio. 2. Differences in cell culture conditions (e.g., cell density, passage number). 3. Degradation of the compound in solution.1. Source high-purity (>98%) isomers and verify their identity. 2. Standardize all cell culture and experimental parameters. 3. Prepare fresh stock solutions of the compounds for each experiment.

Experimental Protocols

Protocol 1: Validation of Negative Control by Co-Immunoprecipitation (Co-IP)

This protocol is designed to confirm that this compound, but not (E)-4EGI-1, disrupts the interaction between eIF4E and eIF4G in your cellular system.

Materials:

  • Cell line of interest

  • This compound and (E)-4EGI-1

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Anti-eIF4E antibody for immunoprecipitation

  • Anti-eIF4G antibody for Western blotting

  • Protein A/G magnetic beads

  • Appropriate secondary antibodies

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with vehicle (e.g., DMSO), a working concentration of this compound, and the same concentration of (E)-4EGI-1 for the desired time (e.g., 4-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-eIF4E antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-eIF4G antibody to detect the amount of eIF4G that was co-immunoprecipitated with eIF4E.

    • Also, probe for eIF4E as a loading control for the immunoprecipitation.

Expected Outcome: You should observe a significant reduction in the amount of co-immunoprecipitated eIF4G in the this compound treated sample compared to the vehicle and (E)-4EGI-1 treated samples.

CoIP_Workflow start Start: Treat cells with Vehicle, this compound, or (E)-4EGI-1 lysis Cell Lysis start->lysis preclear Pre-clear Lysate lysis->preclear ip Immunoprecipitate with anti-eIF4E antibody preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute sds_page SDS-PAGE & Western Blot elute->sds_page probe_g Probe for eIF4G (Interaction partner) sds_page->probe_g probe_e Probe for eIF4E (IP control) sds_page->probe_e end End: Analyze Results probe_g->end probe_e->end

Figure 2: Co-Immunoprecipitation Workflow.

Protocol 2: Assessing Downstream Effects on Protein Synthesis

This protocol measures the impact of this compound and its negative control on the synthesis of a key downstream protein regulated by cap-dependent translation.

Materials:

  • Cell line of interest

  • This compound and (E)-4EGI-1

  • Antibody against a protein with a short half-life and high dependence on cap-dependent translation (e.g., Cyclin D1, c-Myc)

  • Antibody against a housekeeping protein (e.g., β-actin, GAPDH)

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cells with vehicle, a range of concentrations of this compound, and the same concentrations of (E)-4EGI-1 for a time sufficient to observe changes in protein levels (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE to separate equal amounts of protein from each sample.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein (e.g., Cyclin D1).

    • Probe the membrane with a primary antibody against a housekeeping protein as a loading control.

    • Use appropriate secondary antibodies and a detection reagent to visualize the bands.

  • Densitometry: Quantify the band intensities to compare the protein levels across the different treatment groups.

Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the level of the target protein (e.g., Cyclin D1), while the levels of the housekeeping protein should remain unchanged. The (E)-4EGI-1 treated samples should show no significant change in the target protein levels compared to the vehicle control.

Rationale_Diagram cluster_experiment Experimental Observation cluster_controls Use of Controls for Differentiation observation Observed Phenotype (e.g., Cell Death) on_target On-Target Effect: Inhibition of eIF4E/eIF4G observation->on_target off_target Off-Target Effect: Non-specific toxicity observation->off_target e_egi1 Treatment with (E)-4EGI-1 (Negative Control) on_target->e_egi1 should NOT show the phenotype off_target->e_egi1 should also show the phenotype z_egi1 Treatment with this compound (Active Compound) z_egi1->observation

Figure 3: Rationale for Negative Control Use.

References

Validation & Comparative

(Z)-4EGI-1: A Comparative Analysis of a Novel eIF4E/eIF4G Interaction Inhibitor Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative guide on (Z)-4EGI-1, a small molecule inhibitor targeting the eIF4E/eIF4G interaction, a critical node in cap-dependent translation. This guide provides an in-depth analysis of its efficacy and mechanism of action across various cancer types, supported by experimental data, detailed protocols, and visual representations of key cellular pathways.

This compound disrupts the formation of the eIF4F complex, which is crucial for the initiation of translation of many oncogenic proteins.[1][2][3][4][5] This mechanism of action has shown promise in preclinical studies across several malignancies, including breast, lung, glioma, and nasopharyngeal carcinoma. The compound has been observed to reduce cell proliferation, induce apoptosis, and suppress tumor growth in vivo.[1][6][7]

Mechanism of Action

This compound functions by binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby preventing its interaction with eIF4G.[8] This disruption is critical as the eIF4E-eIF4G interaction is a rate-limiting step in cap-dependent translation, a process frequently hijacked by cancer cells to synthesize proteins essential for their growth, survival, and proliferation.[9] By inhibiting this interaction, this compound selectively reduces the translation of mRNAs encoding key oncoproteins such as c-Myc, Bcl-2, cyclin D1, and survivin.[1][6][10] Interestingly, some studies suggest that 4EGI-1 can also augment TRAIL-induced apoptosis independently of its effect on cap-dependent translation, by inducing DR5 expression and promoting the degradation of c-FLIP.[11][12]

cluster_0 Cap-Dependent Translation Initiation cluster_1 This compound Inhibition eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G Interaction eIF4F_complex eIF4F Complex eIF4A eIF4A eIF4G->eIF4A mRNA mRNA 40S_ribosome 40S Ribosome mRNA->40S_ribosome Recruitment Oncogenic_Proteins Oncogenic Proteins (c-Myc, Cyclin D1, etc.) 40S_ribosome->Oncogenic_Proteins Translation Cancer_Progression Cancer_Progression Oncogenic_Proteins->Cancer_Progression Drives eIF4F_complex->mRNA Binds to 5' cap Z_4EGI_1 This compound Z_4EGI_1->eIF4E Binds to

Mechanism of this compound Action.

Comparative Efficacy in Different Cancer Types

The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines, suggesting a dependency on the cellular context and the degree of addiction to cap-dependent translation.

Cancer TypeCell Line(s)Key FindingsIC50 ValuesReference
Breast Cancer SKBR-3, MCF-7, MDA-MB-231, HMLER (CSCs)Selectively cytotoxic to breast cancer stem cells (CSCs).[6] Reduces tumor growth and angiogenesis in vivo.[6] Combination with AKT inhibitor MK2206 shows synergistic inhibition.[3][4][5]~30 µM (bulk cells), ~22 µM (non-CSCs)[2][6]
Non-Small Cell Lung Cancer (NSCLC) H2009, H522, H157Reduces cell proliferation, induces apoptosis, and enhances sensitivity to gemcitabine.[1] Augments TRAIL-mediated apoptosis.[11][12]~40 µM[11]
Glioma U87Induces apoptosis via mitochondrial dysfunction and ER stress.[7] Inhibits tumor growth in xenograft models.[7]10-100 µM (dose-dependent apoptosis)[2]
Prostate Cancer C4-2BImpairs tumor progression and sensitizes cells to antiandrogen therapy (enzalutamide, bicalutamide).[13][14]Not specified[13][14]
Nasopharyngeal Carcinoma (NPC) HNE1, 5-8F, HK1Induces apoptosis via the DR5-caspase-8 axis and enhances sensitivity to radiotherapy.[15]Varies by cell line and duration (see reference)[15]

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.

Cell Viability Assay (SRB Assay)

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with tap water and allow them to air dry.

  • Stain the cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 560 nm using a microplate reader.

Western Blot Analysis

  • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

  • Inject cancer cells subcutaneously into the flank of immunodeficient mice.

  • When tumors reach a palpable size, randomize mice into treatment and control groups.

  • Administer this compound (e.g., 75 mg/kg, i.p.) or vehicle control according to the study's schedule.[2]

  • Measure tumor volume and body weight regularly.

  • At the end of the study, excise and weigh the tumors for further analysis.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (SRB, MTT) Treatment->Viability Apoptosis Apoptosis Assay (FACS, TUNEL) Treatment->Apoptosis Western_Blot Western Blot Treatment->Western_Blot IC50_Determination IC50_Determination Viability->IC50_Determination Data for Apoptotic_Rate Apoptotic_Rate Apoptosis->Apoptotic_Rate Quantifies Protein_Expression Oncogenic Protein Levels Western_Blot->Protein_Expression Mechanism_Insight Mechanism_Insight Protein_Expression->Mechanism_Insight Provides Xenograft Xenograft Model Generation In_Vivo_Treatment In Vivo this compound Dosing Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Tumor Excision & Analysis Tumor_Measurement->Endpoint_Analysis In_Vivo_Efficacy In_Vivo_Efficacy Endpoint_Analysis->In_Vivo_Efficacy Determines

Experimental Workflow for this compound Evaluation.

Future Directions and Considerations

The preclinical data for this compound are promising, demonstrating its potential as a broad-spectrum anticancer agent. Its unique mechanism of targeting a fundamental process in cancer cell biology makes it an attractive candidate for further development. However, several aspects warrant further investigation. The activation of Akt signaling as a potential resistance mechanism in breast cancer suggests that combination therapies will likely be more effective.[3][4] Further studies are needed to optimize dosing schedules, evaluate potential toxicities, and identify predictive biomarkers to select patient populations most likely to respond to this compound treatment. Clinical trials are necessary to translate these preclinical findings into tangible benefits for cancer patients.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.